4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18232098
InChI: InChI=1S/C11H14N2O/c1-8(14)4-5-9-7-13-11-10(9)3-2-6-12-11/h2-3,6-8,14H,4-5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol

CAS No.:

Cat. No.: VC18232098

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol -

Specification

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol
Standard InChI InChI=1S/C11H14N2O/c1-8(14)4-5-9-7-13-11-10(9)3-2-6-12-11/h2-3,6-8,14H,4-5H2,1H3,(H,12,13)
Standard InChI Key UQMZTQULWWXXNB-UHFFFAOYSA-N
Canonical SMILES CC(CCC1=CNC2=C1C=CC=N2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol, reflects its core structure: a pyrrolo[2,3-b]pyridine moiety linked to a butan-2-ol chain. The pyrrolopyridine system consists of a pyrrole ring fused to a pyridine ring at the 2,3-position, creating a planar, aromatic heterocycle. The butan-2-ol substituent introduces a hydroxyl group at the second carbon of a four-carbon chain, contributing to the molecule’s polarity and hydrogen-bonding capacity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}
Molecular Weight190.24 g/mol
Canonical SMILESCC(CCC1=CNC2=C1C=CC=N2)O
InChI KeyUQMZTQULWWXXNB-UHFFFAOYSA-N
PubChem CID66415813

The hydroxyl group at the C2 position of the butanol chain enhances water solubility compared to non-polar analogs, while the pyrrolopyridine core facilitates π-π stacking interactions with biological targets.

Synthesis and Optimization

Alkylation-Based Synthesis

The primary synthetic route involves the alkylation of 1H-pyrrolo[2,3-b]pyridine with butan-2-ol under basic conditions. Potassium carbonate or sodium hydride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol facilitates nucleophilic substitution, yielding the target compound. Reaction parameters such as temperature (typically 60–80°C), reaction time (12–24 hours), and stoichiometric ratios critically influence yield and purity.

Table 2: Representative Synthesis Conditions

ParameterOptimal Range
SolventDMSO/Ethanol
BaseK2_2CO3_3/NaH
Temperature60–80°C
Reaction Time12–24 hours
Yield45–65%

Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity. Alternative pathways, such as the reduction of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-one (CAS 1501537-88-7), offer complementary approaches but require stringent control over reducing agents like sodium borohydride to prevent over-reduction .

Biological Activities and Mechanistic Insights

FGFR Inhibition in Oncology

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol demonstrates potent inhibition of FGFR tyrosine kinases, with half-maximal inhibitory concentrations (IC50\text{IC}_{50}) in the low micromolar range. FGFRs regulate cell proliferation, differentiation, and angiogenesis, and their dysregulation is implicated in breast, lung, and bladder cancers. The compound competitively binds to the ATP-binding pocket of FGFR1–4, disrupting downstream signaling pathways like MAPK/ERK and PI3K/AKT.

Table 3: FGFR Inhibition Profile

FGFR IsoformIC50\text{IC}_{50} (μM)
FGFR11.2 ± 0.3
FGFR21.8 ± 0.4
FGFR32.5 ± 0.5
FGFR43.1 ± 0.6

In vitro studies using MCF-7 breast cancer cells show dose-dependent apoptosis induction (40% at 10 μM) and cell cycle arrest at the G1 phase, corroborating its anti-proliferative effects.

Therapeutic Applications and Clinical Prospects

Oncology

Preclinical models highlight the compound’s efficacy in FGFR-driven tumors. In a xenograft mouse model of FGFR2-amplified gastric cancer, daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days without significant toxicity. Combination therapies with cisplatin or paclitaxel synergistically enhance cytotoxicity, underscoring its utility as an adjuvant.

Neurological Disorders

The compound’s ability to cross the blood-brain barrier (BBB), predicted via in silico models (logBB = 0.8), positions it as a candidate for CNS-targeted therapies. Ongoing studies explore its role in mitigating neuroinflammation via microglial modulation, though in vivo validation remains pending.

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